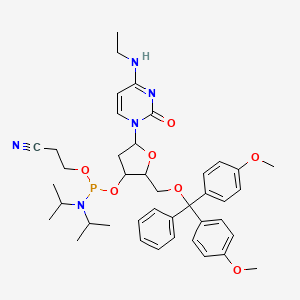
2'-Deoxy-5'-O-DMT-N4-ethylcytidine 3'-CE phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Ethyl-2’-deoxycytidine (N4-Ethyl-DC CEP) is a modified nucleoside used in oligonucleotide synthesis. It is typically employed to minimize the deleterious effects of large variations in guanine-cytosine content in target or probe sequences during hybridization techniques, such as DNA chip or reverse hybridization protocols . This compound is known for its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs, making hybridization dependent only on oligonucleotide length rather than base composition .
准备方法
The synthesis of N4-Ethyl-2’-deoxycytidine involves the use of phosphoramidites. The N4-ethyl analogue of 2’-deoxycytidine is synthesized by coupling N6-methyl-2’-deoxyadenosine and N4-ethyl-2’-deoxycytidine with 1H-tetrazole . The acetyl-protected monomers are prepared to prevent branching reactions, which can occur at the secondary amine positions . These monomers are compatible with various deprotection strategies, ranging from UltraMild to UltraFast . Industrial production methods involve the use of automated oligonucleotide synthesizers, which complete sequential chemical reactions using phosphoramidites to produce nucleotide chains .
化学反应分析
N4-Ethyl-2’-deoxycytidine undergoes several types of chemical reactions, including:
Hybridization: It hybridizes specifically to natural deoxyguanosine, but the stability of the base pair is reduced to the level of an adenine-thymine base pair.
Coupling Reactions: Coupling with 1H-tetrazole leads to a trace of branching at the secondary amine positions, while the use of DCI (dicyanoimidazole) as an activator reduces branching.
Deprotection: The acetyl-protected monomers are deprotected using standard methods recommended by synthesizer manufacturers.
科学研究应用
N4-Ethyl-2’-deoxycytidine is widely used in scientific research, particularly in the following areas:
Duplex Stability Studies: It is used to alter the stability and melting point of oligonucleotide duplexes.
Mutagenesis Studies: The compound is employed to study the mutagenic effects of methylation of exocyclic amines.
Therapeutic Applications: It is used in the development of oligonucleotide-based therapeutics.
Diagnostic Applications: The compound is used in the synthesis of oligonucleotides for diagnostic assays.
作用机制
N4-Ethyl-2’-deoxycytidine exerts its effects by hybridizing specifically to natural deoxyguanosine. The N4-ethyl modification reduces the stability of the base pair to the level of an adenine-thymine base pair, thereby normalizing the thermal stability of guanine-cytosine and adenine-thymine base pairs . This modification ensures that hybridization is dependent only on oligonucleotide length and not on base composition .
相似化合物的比较
N4-Ethyl-2’-deoxycytidine is unique in its ability to equalize the thermal stability of guanine-cytosine and adenine-thymine base pairs. Similar compounds include:
5-Methyl-2’-deoxycytidine: Used to study the effects of methylation on DNA stability.
8-Oxo-2’-deoxyguanosine: Mimics oxidized guanine and is used in mutagenesis studies.
N6-Methyl-2’-deoxyadenosine: Used to study the effects of methylation on adenine.
These compounds are used in various structural and mutagenesis studies, but N4-Ethyl-2’-deoxycytidine is particularly notable for its role in normalizing thermal stability during hybridization .
属性
分子式 |
C41H52N5O7P |
|---|---|
分子量 |
757.9 g/mol |
IUPAC 名称 |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47) |
InChI 键 |
LGNGWXZNSIMWIS-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


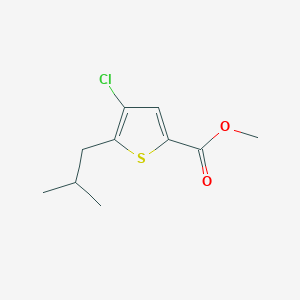

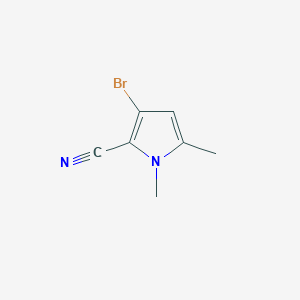
![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
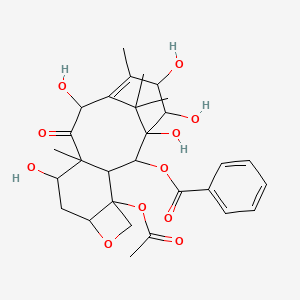
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
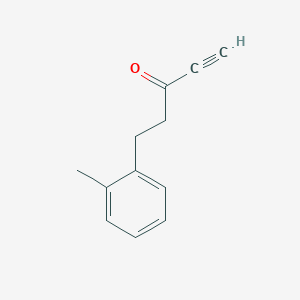


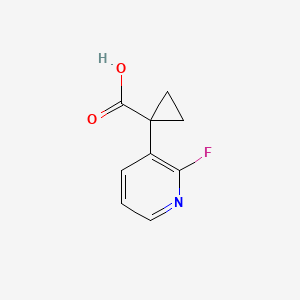
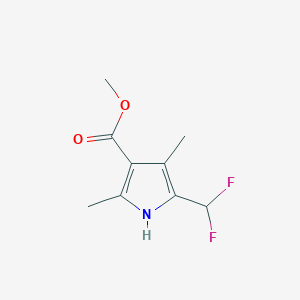
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)
